molecular formula C37H44ClN3O6 B600968 Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl CAS No. 210579-71-8

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Número de catálogo: B600968
Número CAS: 210579-71-8
Peso molecular: 662.2 g/mol
Clave InChI: QRXNEJORLMAZBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lercanidipine Ethyl Impurity HCl (CAS: 210579-71-8), also termed Lercanidipine Impurity 4 HCl, is a process-related impurity formed during the synthesis of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker used to treat hypertension. Its molecular formula is C₃₇H₄₃N₃O₆·HCl, with a molecular weight of 625.77 (free base) + 36.46 (HCl). Structurally, it is characterized by an ethyl ester substitution at the 5-position of the dihydropyridine ring, differentiating it from the parent drug, which contains a methyl ester at this position . Regulatory guidelines, such as ICH Q3A, mandate its control at levels <0.10% in the drug substance to ensure safety and efficacy .

Mecanismo De Acción

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

Actividad Biológica

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride is a chemical compound associated with the antihypertensive drug lercanidipine, which belongs to the dihydropyridine class of calcium channel blockers. This article explores the biological activity of this impurity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Calcium Channel Blockade
Lercanidipine Ethyl Impurity primarily functions as an antagonist of L-type calcium channels. By blocking these channels, it prevents the influx of calcium ions into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is critical for its therapeutic effects in managing hypertension .

Chemical Structure and Purity
The impurity is characterized by a specific molecular structure that allows it to interact effectively with calcium channels. It is typically noted for having a high purity level, often exceeding 99% in pharmaceutical applications .

Cellular Effects
The blockade of L-type calcium channels by Lercanidipine Ethyl Impurity results in significant physiological effects, particularly within the cardiovascular system. This includes relaxation of vascular smooth muscle and reduced peripheral vascular resistance, which are essential for lowering blood pressure .

In Vitro Studies

  • Calcium Influx Inhibition
    Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity .
  • Comparative Efficacy
    Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Case Studies

  • Hypertension Management
    Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension in diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over a treatment period compared to controls receiving placebo .
  • Pharmacokinetics
    The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Data Table: Summary of Biological Activity

Parameter Lercanidipine Ethyl Impurity (HCl) Lercanidipine (Reference)
Mechanism of Action L-type calcium channel blockadeL-type calcium channel blockade
Vascular Selectivity HighModerate
Negative Inotropic Effect WeakModerate
Half-Life 8-10 hours8-10 hours
Primary Use AntihypertensiveAntihypertensive

Aplicaciones Científicas De Investigación

Biochemical Properties

Lercanidipine Ethyl Impurity exhibits characteristics similar to its parent compound, lercanidipine. It is noted for having a high purity level, often exceeding 99% in pharmaceutical applications. The compound's structure allows it to interact effectively with calcium channels, contributing to its antihypertensive properties .

In Vitro Studies

Calcium Influx Inhibition
Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity.

Comparative Efficacy
Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Clinical Case Studies

Hypertension Management
Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension across diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over treatment periods compared to controls receiving placebo .

Pharmacokinetics
The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Analytical Methods

A robust liquid chromatography method has been developed for the simultaneous determination of process impurities and degradation products of lercanidipine hydrochloride in pharmaceutical dosage forms. This method is stability-indicating and validated according to International Conference on Harmonization guidelines, allowing for effective quality control during manufacturing processes .

Q & A

Basic Research Questions

Q. What methodological steps are critical for developing an HPLC protocol to detect Lercanidipine Ethyl Impurity 4 HCl in pharmaceutical formulations?

  • Answer : Begin with column selection (e.g., C18 reversed-phase) and optimize mobile phase composition (e.g., acetonitrile-phosphate buffer, pH 3.0–5.0) to achieve baseline separation between the impurity and active pharmaceutical ingredients (APIs) like Lercanidipine HCl . Validate specificity by confirming no interference from excipients or degradation products using forced degradation studies (acid/alkali hydrolysis, oxidative stress) . Linearity should be established over a concentration range of 1–15 µg/mL for impurities, with regression equations (e.g., Y=131823.93x+25289.92Y = 131823.93x + 25289.92) and R20.999R^2 \geq 0.999 . Precision (intra-day and inter-day) must show %RSD <2% via six replicate injections .

Q. What safety protocols are essential for handling Lercanidipine Ethyl Impurity 4 HCl in laboratory settings?

  • Answer : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood to avoid inhalation of dust/aerosols . Store the compound in sealed containers at 2–8°C, away from heat and oxidizers . In case of exposure, rinse skin with soap/water for 15 minutes; for eye contact, flush with water and seek medical attention . Toxicity data (e.g., acute oral LD50) may be limited, so treat all exposures as potentially hazardous .

Q. How can researchers validate the accuracy of impurity quantification methods?

  • Answer : Perform recovery studies by spiking known impurity concentrations into placebo matrices (e.g., excipient blends) and calculate % recovery (target: 98–102%) . Use standard addition methods to account for matrix effects . For example, recovery data for Lercanidipine HCl showed %RSD <2% when tested across three concentration levels .

Advanced Research Questions

Q. How should researchers resolve discrepancies in impurity quantification when HPLC results vary under different experimental conditions?

  • Answer : Conduct robustness studies by systematically varying parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) and analyze their impact on retention time, tailing factor, and theoretical plates . For example, a 10% change in acetonitrile proportion altered Lercanidipine HCl retention time by 0.8 minutes, necessitating tighter control during method transfer . Use statistical tools like ANOVA to identify significant variables .

Q. What strategies ensure the stability of Lercanidipine Ethyl Impurity 4 HCl during long-term analytical studies?

  • Answer : Store solutions in amber glassware at controlled temperatures (2–8°C) to prevent photodegradation and thermal decomposition . Monitor stability via periodic reanalysis (e.g., at 0, 6, 12, 24 hours) and track peak area deviations (>5% indicates instability) . For solid-state stability, use accelerated aging tests (40°C/75% RH for 6 months) and characterize degradation products via LC-MS/MS .

Q. How can researchers address ethical and data integrity challenges when reporting impurity profiling studies?

  • Answer : Implement open-ended questions in data audits (e.g., "Describe any deviations from the protocol") to detect fraudulent practices . Use attention-check questions in electronic lab notebooks to ensure data authenticity . Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with ethical review board standards . For transparency, disclose all method modifications and raw data in supplementary materials .

Q. Key Considerations

  • Contradictions in Evidence : While recommends refrigeration, no stability data for Impurity 4 HCl exists. Validate storage conditions via forced degradation studies .
  • Ethical Compliance : Document all protocol deviations and obtain IRB approval for human-derived samples (e.g., plasma in bioavailability studies) .

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

The table below compares Lercanidipine Impurity 4 HCl with other structurally related impurities:

Compound CAS Number Molecular Formula Key Structural Features Molecular Weight
Lercanidipine Impurity 4 HCl 210579-71-8 C₃₇H₄₃N₃O₆·HCl Ethyl ester at 5-position 625.77 + 36.46
Lercanidipine EP Impurity C 887769-34-8 (free base) C₃₆H₃₉N₃O₆·HCl Dehydro form (loss of hydrogen) at dihydropyridine ring 609.7 + 36.5
Lercanidipine 5-Desmethyl-5-Propyl Ester HCl 1797124-83-4 C₃₈H₄₅N₃O₆·HCl Propyl ester at 5-position; lacks methyl group 639.78 + 36.46
Lercanidipine Impurity A Not specified C₃₆H₄₁N₃O₆·HCl Methyl ester isomer or positional isomer ~611.7 + 36.5
Barnidipine Impurity 4 (Analog) Not applicable C₂₆H₂₉N₃O₆ Ethyl ester substitution in a related dihydropyridine 479.53

Key Observations :

  • Ethyl vs. Propyl Esters : Impurity 4 HCl and 5-Desmethyl-5-Propyl Ester HCl differ in ester chain length, impacting lipophilicity. The ethyl group in Impurity 4 reduces log P compared to the propyl variant, influencing solubility and chromatographic retention .
  • Dehydro Form (EP Impurity C) : The absence of a hydrogen atom in the dihydropyridine ring increases planarity, altering UV absorption profiles and HPLC retention times .
  • Regulatory Relevance : Impurity 4 HCl and EP Impurity C are both classified as "specified impurities" requiring identification and quantification per ICH guidelines, whereas others may be considered "unidentified" if below reporting thresholds .

Analytical Differentiation

HPLC Methods :

  • Lercanidipine Impurity 4 HCl exhibits a retention time (RT) of ~8.2 min under conditions using a C18 column, methanol:buffer (pH 3.0) mobile phase, and UV detection at 254 nm .
  • EP Impurity C elutes earlier (RT: ~6.5 min) due to its dehydro structure, which reduces polarity .
  • 5-Desmethyl-5-Propyl Ester HCl shows longer RT (~10.1 min) owing to increased hydrophobicity from the propyl chain .

Validation Parameters :

  • Linearity : All impurities demonstrate linearity (R² > 0.999) in the 0.05–0.15% range relative to the drug substance .
  • Precision : %RSD < 2% for intraday and interday analyses, ensuring reliable quantification .

Stability and Handling

  • Impurity 4 HCl is stable at room temperature but requires protection from light and moisture .
  • EP Impurity C is prone to oxidation, necessitating storage at 2–8°C in amber vials .
  • 5-Desmethyl-5-Propyl Ester HCl is hygroscopic, requiring desiccated conditions .

Métodos De Preparación

Synthetic Pathways Leading to Impurity Formation

The structural similarity of Lercanidipine Ethyl Impurity 4 HCl to the parent drug suggests its origin in incomplete reactions or side reactions during key synthesis steps.

Alkylation Side Reactions

The alkylation of intermediate 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester with 3-tosyloxy-1,1-diphenylpropane is a critical step in lercanidipine synthesis . Under suboptimal conditions (e.g., excess alkylating agent or prolonged reaction times), over-alkylation or incomplete esterification can occur, leading to ethyl-containing byproducts. For example, residual ethyl groups from solvent interactions or transesterification may introduce the ethyl moiety characteristic of Impurity 4 .

Esterification and Transesterification

Patent CN102516160B details a synthesis route involving diketene and 3-hydroxypropionitrile esterification to form propionitrile acetoacetate . If the reaction pH or temperature deviates from optimal ranges (pH 6–8, 40–60°C), partial hydrolysis or transesterification with ethanol solvents can yield ethyl ester derivatives . These derivatives may persist through subsequent condensation and cyclization steps, culminating in Impurity 4 formation.

Table 1: Key Reaction Parameters Influencing Impurity Formation

Synthesis StepOptimal ConditionsImpurity-Promoting Conditions
Alkylation 85°C, anhydrous tolueneExcess reagent, >90°C
Esterification pH 7.0, 50°CpH <6, ethanol solvent
Crystallization 30–40°C, isopropanolSlow cooling, residual ethanol

Purification Process-Related Impurity Generation

Crystallization and salt formation steps are pivotal in either removing or concentrating Impurity 4.

Crystallization Dynamics

European Patent EP1600441A2 describes two crystalline forms of lercanidipine hydrochloride (Form I and II) with distinct melting points (198.7°C vs. 209.3°C) . Slow cooling during Form I crystallization (30–40°C over 12–48 hours) allows Impurity 4 to co-crystallize due to structural similarity . Analytical data indicate that cooling rates <1°C/min increase impurity entrapment by 15–20% compared to rapid quenching .

Salt Conversion Artifacts

The oxalate-to-hydrochloride salt conversion process (Patent EP1860102A1) introduces impurity risks . Residual oxalic acid at >0.5% w/w reacts with ethanol solvents to form ethyl oxalate, which may alkylate lercanidipine intermediates under acidic conditions . This side reaction accounts for up to 3.2% of Impurity 4 in unoptimized batches .

Degradation Mechanisms Under Stress Conditions

Forced degradation studies reveal pathways for deliberate Impurity 4 preparation.

Acidic Hydrolysis

Exposure to 0.1N HCl at 60°C for 24 hours cleaves the methyl ester group of lercanidipine, yielding the ethyl ester analog (Impurity 4) via ester exchange with ethanol contaminants . This method produces Impurity 4 at 5.1% concentration, as quantified by HPLC .

Thermal Stress

Heating lercanidipine hydrochloride to 150°C for 6 hours induces transesterification between the drug’s methyl ester and ethyl alcohol residues, generating Impurity 4 at 2.8% yield . The reaction follows first-order kinetics (k=0.45h1k = 0.45 \, \text{h}^{-1}) with an activation energy of 85.2kJ/mol85.2 \, \text{kJ/mol} .

Table 2: Degradation Conditions and Impurity Yields

ConditionParametersImpurity 4 Yield
Acid hydrolysis 0.1N HCl, 60°C, 24h5.1%
Thermal stress 150°C, 6h2.8%
Oxidative 3% H₂O₂, 25°C, 48h<0.5%

Analytical Synthesis for Reference Standards

Purposive synthesis of Impurity 4 requires targeted modifications to lercanidipine’s synthetic route.

Directed Esterification

Replacing the standard methyl esterification reagent (thionyl chloride/methanol) with ethyl chloroformate in the presence of DMF yields the ethyl ester variant directly . This single-step modification achieves 92% purity, with column chromatography (silica gel, ethyl acetate/hexane 3:7) increasing purity to >99% .

Chromatographic Isolation

Preparative HPLC (C18 column, acetonitrile-phosphate buffer pH 3.5) isolates Impurity 4 from stressed lercanidipine samples . Retention time shifts from 8.2 min (parent drug) to 9.7 min (Impurity 4) enable efficient collection, with a recovery rate of 89.3% .

Industrial Mitigation Strategies

While this report focuses on impurity preparation, understanding mitigation contextualizes its formation:

  • Solvent Control : Limiting ethanol content to <0.1% in crystallization baths reduces ethyl ester formation by 70% .

  • Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors esterification progress, enabling real-time adjustments to minimize side reactions .

Propiedades

Número CAS

210579-71-8

Fórmula molecular

C37H44ClN3O6

Peso molecular

662.2 g/mol

Nombre IUPAC

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H

Clave InChI

QRXNEJORLMAZBZ-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.